![molecular formula C17H19N3O4 B6591803 Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate CAS No. 1627721-54-3](/img/structure/B6591803.png)
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate, also known as JNJ-40411813, is a compound that has been recently studied for its potential use in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for drug development, especially in the treatment of neurological disorders.
Scientific Research Applications
Synthesis and Derivative Formation
- Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate is involved in various synthetic processes to create diverse chemical compounds. For instance, synthesis involving interactions with different chemical derivatives like arylidinemalononitrile derivatives has been documented (Mohamed, 2021). Similarly, processes transforming this compound into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates have been explored (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antiviral Activity
- Some derivatives of this compound have shown potential in antiviral applications. Notably, certain synthesized compounds exhibited significant activity against viruses like influenza (Ivashchenko et al., 2015). This indicates its potential utility in developing antiviral agents.
Antimicrobial Properties
- Research also indicates the relevance of this compound and its derivatives in antimicrobial applications. Synthesized compounds have been tested for their effectiveness against various microbial agents, showing promising results in this area (Mruthyunjayaswamy & Basavarajaiah, 2009).
Chemical Mechanism Exploration
- Studies have also focused on understanding the chemical mechanisms underlying the reactions involving this compound. These insights are crucial for refining synthesis methods and enhancing the efficiency of derivative formation (Clayton, Black, & Harper, 2008).
properties
IUPAC Name |
ethyl 2-amino-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-5-23-17(21)15-10-7-13(22-4)11(6-12(10)19-16(15)18)14-8(2)20-24-9(14)3/h6-7,19H,5,18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATRFIAYPGUYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC)C3=C(ON=C3C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-6-(3,5-dimethylisoxazol-4-yl)-5-methoxy-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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